![molecular formula C29H33N5O2 B2631278 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326905-31-0](/img/structure/B2631278.png)
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C29H33N5O2 and its molecular weight is 483.616. The purity is usually 95%.
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Biological Activity
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and the implications of its structural features.
Overview of the Compound
- Molecular Formula : C29H33N5O2
- Molecular Weight : 483.6 g/mol
- IUPAC Name : 5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4-one
The compound features a pyrazolo[1,5-a]pyrazinone core with multiple functional groups that contribute to its pharmacological properties. The presence of the piperazine ring is particularly noteworthy as it is commonly associated with various pharmaceutical agents, enhancing receptor interactions and pharmacokinetic profiles .
Synthesis
The synthesis of this compound typically involves several steps, including:
- Preparation of Intermediates : Using methods such as Friedel-Crafts acylation to introduce aromatic substituents.
- Key Reactions : Oxidation and reduction reactions are often employed to modify functional groups and enhance biological activity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown moderate to excellent antimicrobial activity against various pathogens .
Compound | Activity | Target Pathogen |
---|---|---|
5-{...} | Moderate to Excellent | Staphylococcus aureus |
5-{...} | Moderate | Escherichia coli |
Neurotransmitter Receptor Interaction
The compound may interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction could influence signal transduction pathways relevant to neurological functions .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 5-{...}. For instance:
- Study on Piperazine Derivatives : Research indicated that piperazine-containing compounds often exhibit significant activity against various microbial strains .
- Neuropharmacological Studies : Investigations into similar pyrazolo[1,5-a]pyrazinone derivatives revealed their potential as anxiolytics and antidepressants due to their receptor modulation capabilities .
Scientific Research Applications
Therapeutic Applications
- Antipsychotic Properties :
-
Anticancer Activity :
- Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazin derivatives in cancer therapy. These compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound may act through similar mechanisms, targeting key signaling pathways involved in tumor growth.
- Antimicrobial Effects :
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity and influencing neurotransmission .
- Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in cancer progression or inflammatory responses, similar to other pyrazolo derivatives that have shown efficacy in preclinical models .
Case Study 1: Antipsychotic Efficacy
A study investigated a series of piperazine-based compounds for their antipsychotic potential. The findings suggested that modifications to the piperazine ring significantly affected receptor binding profiles and behavioral outcomes in animal models.
Case Study 2: Anticancer Evaluation
In vitro studies were conducted on cancer cell lines treated with various pyrazolo derivatives, including those structurally related to the compound in focus. Results indicated a dose-dependent cytotoxic effect, with mechanisms involving apoptosis induction being confirmed through flow cytometry assays.
Properties
IUPAC Name |
5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2/c1-21(2)23-6-8-24(9-7-23)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)25-10-4-22(3)5-11-25/h4-11,18-19,21,26-27,30H,12-17,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOXJTWRZKDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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